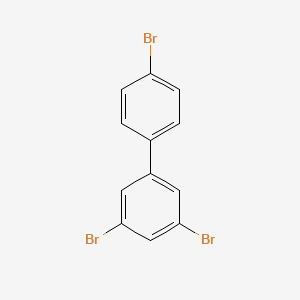

3,4',5-Tribromobiphenyl

Descripción general

Descripción

3,4’,5-Tribromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastic foams. Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .

Métodos De Preparación

The synthesis of 3,4’,5-Tribromobiphenyl typically involves the bromination of biphenyl. This can be achieved through various methods, including:

Direct Bromination: Biphenyl is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide.

Electrophilic Aromatic Substitution: This method involves the use of bromine and a Lewis acid catalyst to facilitate the substitution of hydrogen atoms on the biphenyl ring with bromine atoms.

Industrial production methods for 3,4’,5-Tribromobiphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atoms at positions 3, 4', and 5 make this compound highly reactive in nucleophilic aromatic substitution (NAS) . Key reactions include:

-

Hydroxylation : Replacement of bromine with hydroxyl groups under alkaline conditions, forming hydroxylated biphenyl derivatives.

-

Amination : Reaction with ammonia or amines to produce amino-substituted biphenyls, though this requires elevated temperatures (80–120°C).

Mechanistic studies highlight that the bromine at the para position (4') exhibits lower activation energy for substitution due to reduced steric hindrance compared to ortho positions .

Debromination Pathways

Debromination occurs via photolytic , thermal , and microbial mechanisms, often leading to less brominated biphenyls or biphenyl itself .

Table 1: Energy Barriers for Debromination of 3,4',5-Tribromobiphenyl

| Debromination Sites | Energy Barrier (a.u.) | Primary Product |

|---|---|---|

| Position 2 | 0.001 | 4',5-Dibromobiphenyl |

| Positions 2, 4' | 0.164 | 5-Bromobiphenyl |

| Positions 2, 2', 3 | 0.163 | Biphenyl |

Data adapted from Xu et al. (2025) .

Photodegradation studies show that UV irradiation (λ = 254 nm) in hexane solutions removes bromine atoms sequentially, with biphenyl as the final product . Microbial reduction by Dehalococcoides species further accelerates debromination under anaerobic conditions .

Oxidation Reactions

Oxidative transformations are critical in combustion and metabolic processes:

-

Combustion Oxidation : At high temperatures (>600°C), this compound generates brominated dibenzofurans (PBDFs) and brominated phenols via radical intermediates .

-

Biological Oxidation : Hepatic cytochrome P450 enzymes oxidize the biphenyl backbone, producing hydroxylated metabolites like 4′-OH-PBB-3 .

Coupling Reactions

The compound participates in Ullmann-type coupling with aryl halides in the presence of copper catalysts, forming higher-molecular-weight polybrominated compounds. For example:

textThis compound + Bromobenzene → Tetrabromoterphenyl (Catalyst: CuI, 110°C)

Environmental Transformation Pathways

A 2025 study modeled the environmental fate of this compound, identifying four primary pathways :

Table 2: Major Transformation Pathways and Byproducts

| Pathway | Byproducts | Toxicity Risk Level |

|---|---|---|

| Photodegradation | Biphenyl, Dibromobiphenyls | Moderate |

| Combustion Oxidation | PBDFs, Bromophenols | High |

| Microbial Reduction | Lesser-brominated PBBs | Low |

| Biological Metabolism | Hydroxylated PBBs, Methylated derivatives | High |

Adapted from Xu et al. (2025) .

Mechanistic Insights

-

Free Radical Inhibition : As a flame retardant, this compound releases bromine radicals (Br- ) under heat, quenching combustion-chain reactions by reacting with H- and OH- radicals .

-

Enzymatic Interactions : The compound activates the aryl hydrocarbon receptor (AhR), upregulating CYP1A1 expression in mammalian cells .

Aplicaciones Científicas De Investigación

Organic Synthesis

TBB serves as a valuable reactant in the synthesis of various aromatic compounds. Its unique bromination pattern allows for specific substitutions that can lead to a wide range of derivatives useful in organic chemistry.

Electroluminescent Devices

TBB is utilized as an electroluminescent host material or hole transport layer in organic light-emitting diodes (OLEDs). Its properties enhance the efficiency and stability of these devices, making it a critical component in advanced display technologies.

Biological Research

Research indicates that TBB and its derivatives exhibit significant biological activity, particularly antimicrobial properties. Studies have shown that modifications to the chemical structure can enhance these activities, making TBB a candidate for pharmacological applications .

Flame Retardants

TBB is employed in the development of flame retardants for various consumer products, especially electronic devices. Its ability to inhibit combustion makes it an essential additive in materials designed to meet safety standards .

Environmental Studies

TBB has been studied for its environmental impact due to its persistence and bioaccumulation potential. Research has focused on its behavior in ecosystems and its effects on wildlife, particularly concerning its interaction with the aryl hydrocarbon receptor (AhR), which mediates toxicological responses in organisms .

Toxicological Profile

The toxicological implications of TBB are significant due to its classification as a PBB. Studies have shown that TBB can bind to AhR, leading to the activation of genes involved in xenobiotic metabolism, which may result in adverse health effects .

Key Toxicological Findings:

- Bioaccumulation: TBB exhibits high bioaccumulation factors (BCF), indicating a tendency to accumulate in biological tissues.

- Health Effects: Long-term exposure studies have revealed potential impacts on liver function and immune response in animal models .

| Study | Findings |

|---|---|

| Hesse and Powers (1978) | BCF >10,000 in dogs fed FireMaster BP-6 |

| Gobas et al. (1989) | BCF values increase with higher degrees of bromination |

| Kimbrough et al. (1978) | No significant mortality observed at low doses |

Case Studies

Case Study 1: Electroluminescent Applications

In a study examining OLED performance, TBB was incorporated into device architectures, resulting in improved charge transport and luminescence efficiency compared to devices without TBB.

Case Study 2: Environmental Impact Assessment

Research conducted on aquatic organisms demonstrated that exposure to TBB resulted in significant bioaccumulation and altered metabolic responses, underscoring the need for regulatory scrutiny regarding its use in consumer products .

Mecanismo De Acción

The mechanism of action of 3,4’,5-Tribromobiphenyl involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This activation mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons, including cell-cycle regulation and potential carcinogenicity .

Comparación Con Compuestos Similares

3,4’,5-Tribromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds with varying numbers and positions of bromine atoms. Similar compounds include:

4,4’-Dibromobiphenyl: This compound has two bromine atoms attached to the biphenyl structure and is also used as a flame retardant.

2,2’-Dibromobiphenyl: Another dibrominated biphenyl with bromine atoms in different positions, used in similar applications.

Hexabromobenzene: A highly brominated compound used as a flame retardant and in other industrial applications.

The uniqueness of 3,4’,5-Tribromobiphenyl lies in its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects .

Actividad Biológica

3,4',5-Tribromobiphenyl (TBB) is a polybrominated biphenyl (PBB) compound with significant environmental and biological implications. PBBs are known for their use as flame retardants and have raised concerns due to their persistence in the environment and potential toxicity to human health and ecosystems. This article focuses on the biological activity of this compound, highlighting its metabolic pathways, toxicological effects, and relevant case studies.

- Molecular Formula : C₁₂H₇Br₃

- Molecular Weight : 390.90 g/mol

- CAS Number : 59080-36-3

Metabolism and Toxicokinetics

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes. Studies indicate that the bromination pattern significantly affects the metabolic rate of PBB congeners. In vitro experiments using hepatic microsomes from rats revealed that the presence of adjacent nonhalogenated carbons on the biphenyl rings enhances metabolic activity. Specifically, this compound was found to be metabolized at a slower rate compared to less brominated congeners due to steric hindrance caused by bromine atoms .

Toxicological Profile

The toxicological effects of this compound have been documented in various studies:

- Immunological Effects : Exposure to PBBs has been associated with altered immune responses. In animal studies, high doses led to compromised lymphocyte function and changes in immunoglobulin levels .

- Neurotoxicity : Workers exposed to PBBs showed no significant memory dysfunction despite elevated serum concentrations. However, animal studies indicated potential neurotoxic effects, including learning deficits .

- Reproductive and Developmental Effects : Research has shown that PBB exposure can lead to reproductive issues in animals, with some studies indicating potential birth defects in offspring .

- Carcinogenic Potential : The National Toxicology Program has classified certain PBBs as reasonably anticipated to be human carcinogens based on animal studies showing liver tumors after high-dose exposures .

Case Studies

- Michigan PBB Incident : A notable incident occurred in Michigan during the 1970s when livestock feed contaminated with PBBs led to widespread exposure among farmers and their families. Studies conducted post-exposure revealed elevated serum levels of PBBs among affected individuals but no significant long-term health effects were conclusively documented .

- Occupational Exposure : A cohort study involving workers at a PBB manufacturing plant reported elevated levels of PBBs in adipose tissue but no significant differences in cognitive function compared to non-exposed controls .

Summary of Findings

The biological activity of this compound reflects its complex interactions within biological systems:

| Effect Type | Observations |

|---|---|

| Metabolism | Slower metabolic rates due to bromination pattern; cytochrome P450 involvement |

| Immunological Effects | Altered immune responses; potential lymphocyte dysfunction |

| Neurotoxicity | No significant cognitive deficits in workers; potential learning impairment in animals |

| Reproductive Effects | Potential for birth defects; no significant sperm abnormalities in exposed men |

| Carcinogenic Potential | Classified as a probable carcinogen based on animal studies |

Propiedades

IUPAC Name |

1,3-dibromo-5-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLLBFUHDNYTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222712 | |

| Record name | 1,1'-Biphenyl, 3,4',5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72416-87-6 | |

| Record name | 3,4',5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072416876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,4',5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4',5-Tribromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4',5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O51T1CC66O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.